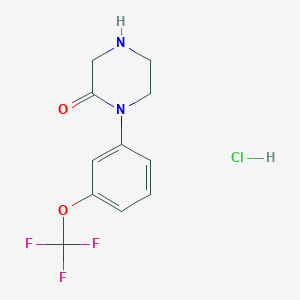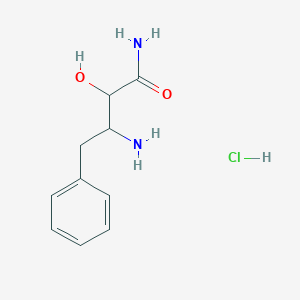
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 247062-03-9 . It has a molecular weight of 230.69 and its IUPAC name is 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride . It is a versatile compound widely used in scientific research.
Synthesis Analysis
3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA) serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors, HIV-l protease inhibitors, and renin inhibitors . The synthesis of α-hydroxy-β-amino acids has attracted considerable interest in recent years and various synthetic approaches have been developed to complete their synthesis .Molecular Structure Analysis
The molecular formula of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is C10H15ClN2O2 . The Inchi Code is 1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H .Physical And Chemical Properties Analysis
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a powder with a melting point of 212-213 . It is stored at room temperature .科学的研究の応用
Pharmacokinetics and Metabolism
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride's applications in scientific research primarily revolve around its pharmacokinetics and metabolic implications. For instance, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) like S-1, which have structures similar to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, have been extensively studied. These studies underscore the compound's potential as a therapeutic agent for various diseases. Such substances demonstrate low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, highlighting their slow clearance and extensive metabolism, which is crucial for their therapeutic efficacy (Wu et al., 2006).
Therapeutic Potential in Cancer Treatment
Notably, compounds structurally related to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride have been investigated for their therapeutic potential in cancer treatment. For instance, FTY720, a potent immunosuppressant, has demonstrated preclinical antitumor efficacy in several cancer models, offering insights into the potential anticancer applications of related compounds (Zhang et al., 2013). Similarly, N-(4-hydroxyphenyl) retinamide (4-HPR) has shown effectiveness in reducing the incidence of experimental tumors in animals and has been tested as a chemopreventive agent in humans due to its weak toxicity, indicating the potential of related compounds in cancer prevention and treatment (Villa et al., 1993).
Drug Safety and Toxicity Studies
Research has also focused on the safety and toxicity of compounds akin to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride. For example, the cardiovascular effects of MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities with the compound , have been studied in a double-blind, placebo-controlled trial, shedding light on the cardiotoxicity and safety profile of related substances (Lester et al., 2000).
Safety And Hazards
The safety information indicates that it is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
特性
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

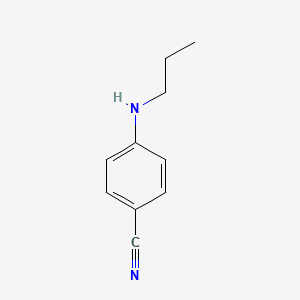
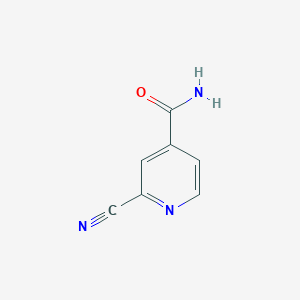


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
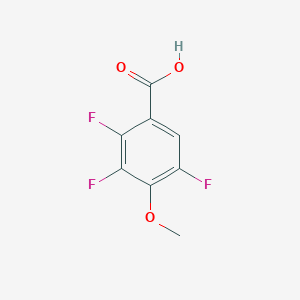
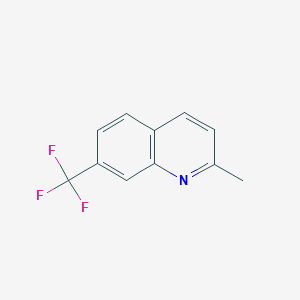
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
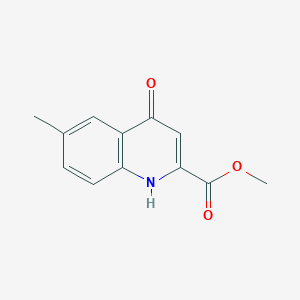
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)


